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In the realm of biological research and drug development, the long-term preservation of viable
cells and other biological materials is paramount. Cryopreservation, the process of cooling and
storing biological samples at ultra-low temperatures, offers a reliable method for suspending
biological activity and preserving samples for future use. While dimethyl sulfoxide (DMSO) has
traditionally been the go-to cryoprotectant, its inherent cytotoxicity has prompted a search for
safer and more effective alternatives. Maltose hydrate, a disaccharide, has emerged as a
promising, non-toxic cryoprotective agent. This document provides detailed application notes
and protocols for utilizing maltose hydrate as a cryoprotectant for various biological samples.

Introduction to Maltose Hydrate as a Cryoprotectant

Maltose, a sugar composed of two a-glucose units, is known to protect biological structures
from the damaging effects of freezing.[1] Like other sugars such as trehalose and sucrose,
maltose is thought to exert its cryoprotective effects through several mechanisms:

o Water Replacement Hypothesis: During dehydration that accompanies freezing, maltose
molecules can replace water molecules that are essential for maintaining the native structure
of proteins and lipid membranes. This interaction helps to prevent denaturation and fusion of
cellular components.
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« Vitrification: At high concentrations, maltose solutions can form a glassy, amorphous solid
state upon cooling, a process known as vitrification. This solid matrix encases the biological
material, preventing the formation of damaging intracellular ice crystals, which are a primary
cause of cell death during cryopreservation.

 Membrane Stabilization: Maltose can interact with the polar head groups of lipid bilayers,
stabilizing cellular membranes and preventing phase transitions and fusion events that can
occur at low temperatures.

The use of maltose hydrate offers a significant advantage over traditional cryoprotectants like
DMSO due to its low toxicity, allowing for higher post-thaw cell viability and function without the
need for extensive washing steps to remove the cryoprotectant.

Quantitative Data on Cryoprotective Efficacy

Recent studies have demonstrated the effectiveness of maltose in combination with other
agents for the cryopreservation of various cell types. A study on Jurkat cells, an immortalized T-
cell line, and human peripheral blood mononuclear cells (PBMCs) showed high post-thaw
recovery rates when a combination of maltose, glycerol, and isoleucine (MGI) was used.[2][3]

Table 1: Post-Thaw Recovery of Jurkat Cells and PBMCs with a Maltose-Based
Cryoprotectant[2]

Cryoprotectant
Cell Type . Post-Thaw Recovery (%)
Formulation

Maltose-Glycerol-Isoleucine

Jurkat Cells 85
(MGI)
Maltose-Glycerol-Isoleucine ] _
PBMCs (MGI) High (specific % not stated)

Data is based on a study using an optimized formulation of Maltose-Glycerol-Isoleucine (MGI).
The exact concentrations of each component in the optimal formulation were determined
through a screening process in the cited study.
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It has also been noted that oligosaccharides like maltose are effective in suppressing cellular
damage during long-term storage at -80°C.[1]

Experimental Protocols

The following protocols are provided as a guideline for the use of maltose hydrate as a
cryoprotectant. Optimization for specific cell lines or biological samples is highly recommended.

Preparation of Maltose Hydrate Cryopreservation
Medium

Materials:

e Maltose monohydrate (cell culture grade)

Basal medium appropriate for the cell line (e.g., DMEM, RPMI-1640)

Fetal Bovine Serum (FBS), heat-inactivated (optional, but recommended for most cell lines)

Sterile, deionized water

0.22 um sterile filter
Procedure:

o Prepare a 2 M stock solution of maltose hydrate by dissolving the appropriate amount of
maltose monohydrate powder in the basal medium. Gentle warming (up to 37°C) may be
necessary to fully dissolve the powder.

» Sterilize the maltose stock solution by passing it through a 0.22 pm sterile filter.

o Prepare the final 1X cryopreservation medium. The optimal concentration of maltose may
vary depending on the cell type, but a final concentration between 0.1 M and 0.5 M is a good
starting point. For a final concentration of 0.2 M maltose with 10% FBS, combine:

o 1 mL of 2 M Maltose stock solution

o 8 mL of basal medium

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6172990/
https://www.benchchem.com/product/b13714373?utm_src=pdf-body
https://www.benchchem.com/product/b13714373?utm_src=pdf-body
https://www.benchchem.com/product/b13714373?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13714373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o 1 mL of FBS

o Store the prepared cryopreservation medium at 4°C for up to two weeks.

Cryopreservation of Adherent Mammalian Cells (e.g.,
HEK293, HeLa, CHO)

Materials:

Healthy, sub-confluent culture of adherent cells (70-80% confluency)

e Phosphate-Buffered Saline (PBS), sterile

e Trypsin-EDTA solution

o Complete growth medium

o Maltose hydrate cryopreservation medium (1X, chilled to 4°C)

 Sterile cryovials

o Controlled-rate freezing container (e.g., Mr. Frosty™)

e -80°C freezer

Liquid nitrogen dewar for long-term storage

Procedure:

Aspirate the culture medium from the flask.

Wash the cell monolayer once with sterile PBS.

Add enough Trypsin-EDTA to cover the cell monolayer and incubate at 37°C until the cells
detach.

Neutralize the trypsin by adding complete growth medium.

Transfer the cell suspension to a sterile conical tube and centrifuge at 200 x g for 5 minutes.
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o Aspirate the supernatant and gently resuspend the cell pellet in a small volume of complete
growth medium.

o Perform a cell count and determine viability using the Trypan Blue exclusion method. Viability
should be >90%.

o Centrifuge the cells again at 200 x g for 5 minutes.

o Aspirate the supernatant and resuspend the cell pellet in cold (4°C) maltose hydrate
cryopreservation medium to a final concentration of 1-5 x 10”6 viable cells/mL.[4]

e Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.
» Place the cryovials into a controlled-rate freezing container.

o Place the freezing container in a -80°C freezer overnight. This achieves a cooling rate of
approximately -1°C/minute.[5]

o Transfer the cryovials to a liquid nitrogen dewar for long-term storage.

Cryopreservation of Suspension Cells (e.g., Jurkat,
Lymphocytes)

Materials:

Healthy suspension cell culture in logarithmic growth phase

o Complete growth medium

» Maltose hydrate cryopreservation medium (1X, chilled to 4°C)
o Sterile cryovials

o Controlled-rate freezing container

e -80°C freezer

 Liquid nitrogen dewar
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Procedure:

Transfer the cell suspension to a sterile conical tube.
Centrifuge at 200 x g for 5 minutes.

Aspirate the supernatant and gently resuspend the cell pellet in a small volume of complete
growth medium.

Perform a cell count and determine viability. Viability should be >90%.
Centrifuge the cells again at 200 x g for 5 minutes.

Aspirate the supernatant and resuspend the cell pellet in cold (4°C) maltose hydrate
cryopreservation medium to a final concentration of 1-10 x 10”6 viable cells/mL.

Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.
Place the cryovials into a controlled-rate freezing container.
Place the freezing container in a -80°C freezer overnight.

Transfer the cryovials to a liquid nitrogen dewar for long-term storage.

Thawing of Cryopreserved Cells

Materials:

Cryovial containing frozen cells

37°C water bath

Complete growth medium, pre-warmed to 37°C
Sterile conical tube (15 mL or 50 mL)

70% ethanol

Procedure:
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e Quickly remove the cryovial from the liquid nitrogen dewar.
e Immediately place the vial in a 37°C water bath.

o Gently agitate the vial until only a small ice crystal remains. This should take no more than 1-
2 minutes.

» Wipe the outside of the vial with 70% ethanol.

« In a sterile environment, slowly transfer the contents of the vial to a conical tube containing 9
mL of pre-warmed complete growth medium.

o Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells and remove the
cryopreservation medium.

o Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth
medium.

o Transfer the cell suspension to a new culture flask.
e Incubate at 37°C in a humidified incubator with 5% CO2.
o Change the medium after 24 hours to remove any remaining cryoprotectant and dead cells.

Visualizations

The following diagrams illustrate the experimental workflow for cryopreservation using maltose
hydrate and the proposed mechanism of action.
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Caption: Experimental workflow for cell cryopreservation with maltose hydrate.
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Caption: Proposed mechanisms of cryoprotection by maltose hydrate.

Conclusion

Maltose hydrate presents a viable and less toxic alternative to traditional cryoprotectants like
DMSO. Its ability to protect cells through mechanisms such as water replacement, vitrification,
and membrane stabilization makes it a valuable tool for the long-term storage of a wide range
of biological samples. The protocols provided herein offer a starting point for researchers to
incorporate maltose hydrate into their cryopreservation workflows. Further optimization for
specific cell types and applications will undoubtedly enhance the efficacy of this promising
cryoprotectant, contributing to advancements in research and the development of cell-based
therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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